1-Iodo-2-nitro-4-(trifluoromethyl)benzene
Description
Molecular Geometry and Crystallographic Analysis
The molecular structure of 1-iodo-2-nitro-4-(trifluoromethyl)benzene (C₇H₃F₃INO₂) features a monosubstituted benzene ring with three distinct functional groups: an iodine atom at position 1, a nitro group at position 2, and a trifluoromethyl group at position 4. X-ray crystallographic studies reveal a planar aromatic core with minor distortions due to steric and electronic interactions between substituents. The iodine atom adopts a typical C–I bond length of 2.09 Å, while the nitro group exhibits N–O bond lengths of 1.21–1.23 Å, consistent with resonance stabilization. The trifluoromethyl group displays a C–CF₃ bond length of 1.54 Å, with F–C–F angles averaging 108.5°, indicative of tetrahedral geometry.
Crystallographic data indicate a monoclinic lattice system (space group P2₁/c) with unit cell parameters a = 4.170 Å, b = 5.824 Å, c = 14.929 Å, and β = 97.3°. The packing arrangement is dominated by halogen bonding between iodine and nitro oxygen atoms (3.12–3.45 Å) and van der Waals interactions involving the trifluoromethyl group.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume (ų) | 359.67 |
| C–I bond length (Å) | 2.09 |
| N–O bond length (Å) | 1.21–1.23 |
Electronic Structure and Substituent Effects
The electronic structure of the compound is influenced by the strong electron-withdrawing effects of the nitro (–NO₂, σₚ⁺ = +0.78) and trifluoromethyl (–CF₃, σₚ⁺ = +0.54) groups, which render the benzene ring highly electrophilic. Density functional theory (DFT) calculations show a pronounced electron density depletion at the ortho and para positions relative to the nitro group, directing further electrophilic substitution to the meta position. The iodine atom exerts a polarizable –I effect, contributing minimally to resonance but enhancing intermolecular interactions via its large atomic radius.
Hammett substituent constants predict a net deactivation of the ring (Σσₚ⁺ = +1.32), corroborated by experimental reactivity trends in nitration and halogenation reactions. The trifluoromethyl group’s inductive effect further stabilizes negative charge accumulation, as evidenced by reduced chemical shifts in ¹⁹F NMR.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 8.3 Hz, 1H), 8.11 (s, 1H), 7.52 (dd, J = 1.5, 8.3 Hz, 1H).
- ¹³C NMR (101 MHz, CDCl₃): δ 153.1 (C–NO₂), 131.9 (q, J = 32.1 Hz, C–CF₃), 126.8 (C–I).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -66.17 (s, CF₃).
Infrared (IR) Spectroscopy:
- Peaks at 1520 cm⁻¹ (N–O asymmetric stretch) and 1350 cm⁻¹ (N–O symmetric stretch) confirm the nitro group.
- C–F stretches appear at 1120–1170 cm⁻¹, while C–I vibrations occur at 550 cm⁻¹.
Mass Spectrometry (MS):
- Molecular ion peak at m/z = 317.00 (C₇H₃F₃INO₂⁺).
- Fragmentation pathways include loss of NO₂ (m/z 271) and I (m/z 190).
Table 2: Key spectroscopic assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 8.22 (d) | Aromatic H meta to –I |
| ¹⁹F NMR | δ -66.17 (s) | CF₃ group |
| IR | 1520 cm⁻¹ | N–O asymmetric stretch |
Comparative Analysis with Halogenated Nitrobenzene Derivatives
Compared to chloro- and bromo-analogs, the iodo derivative exhibits distinct structural and electronic properties:
Table 3: Comparative properties of halogenated derivatives
| Compound | C–X Bond Length (Å) | Molecular Weight (g/mol) | σₚ⁺ (Substituent) |
|---|---|---|---|
| 1-Chloro-2-nitro-4-(trifluoromethyl) | 1.73 | 225.55 | +1.32 |
| 1-Bromo-2-nitro-4-(trifluoromethyl) | 1.90 | 270.45 | +1.32 |
| 1-Iodo-2-nitro-4-(trifluoromethyl) | 2.09 | 317.00 | +1.32 |
The longer C–I bond (2.09 Å vs. 1.73 Å for Cl) enhances polarizability, facilitating nucleophilic aromatic substitution reactions. Despite similar electronic effects, the iodine atom’s larger size reduces solubility in nonpolar solvents compared to chloro- and bromo-derivatives. Crystallographic studies highlight stronger halogen bonding in the iodo compound, influencing solid-state packing.
Structure
2D Structure
Properties
IUPAC Name |
1-iodo-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKWMAVWQNYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561061 | |
| Record name | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-97-5 | |
| Record name | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Trifluoromethyl-Substituted Benzene Derivatives
Nitration is a key step to introduce the nitro group ortho to the trifluoromethyl substituent. The process generally uses a mixture of concentrated nitric acid and sulfuric acid under carefully controlled low temperatures to avoid over-nitration or side reactions.
- For example, nitration of 3-methylbenzotrifluoride at temperatures between -16°C and -22°C yields a mixture of nitro isomers, including the 2-nitro derivative, which is a precursor to the target compound.
- The reaction is typically performed by slow addition of the aromatic substrate to the cooled nitrating mixture, followed by stirring and quenching in ice water.
- The nitration products are extracted with organic solvents such as methylene chloride, washed, and purified by distillation or chromatography.
Iodination via Sandmeyer-Type Reaction
The introduction of iodine at the 1-position (ortho to the nitro group) is commonly achieved through diazotization of the corresponding amino derivative followed by substitution with iodide ions.
- The amino precursor is prepared by reduction of the nitro compound or by other synthetic routes.
- Diazotization is performed by treating the aromatic amine with sodium nitrite in acidic aqueous medium at low temperature (0–5°C).
- Potassium iodide is then added to the diazonium salt solution, often with a catalytic amount of copper bronze to facilitate the substitution.
- The reaction mixture is stirred, and the product is extracted with ether, washed, dried, and purified by flash chromatography.
Direct Iodination Using Metal-Catalyzed Methods
Recent literature reports metal-catalyzed iodination of nitro-substituted benzoic acids or related derivatives using silver and copper salts in the presence of sodium iodide.
- For instance, 1-iodo-2-nitro-4-(trifluoromethyl)benzoic acid can be converted to the corresponding iodoarene using Ag2SO4 and Cu(OAc)2 catalysts with NaI in organic solvents, followed by purification.
- This method offers a direct and efficient route to the iodinated product with moderate to good yields (e.g., 44–63%).
Detailed Reaction Conditions and Yields
Research Findings and Analysis
- The nitration step is critical for regioselectivity; low temperatures and slow addition rates favor formation of the 2-nitro isomer over other positional isomers.
- The Sandmeyer reaction remains a reliable method for introducing iodine, with the diazonium intermediate providing a versatile handle for substitution.
- Metal-catalyzed iodination methods represent a modern alternative, reducing the number of steps and potentially improving overall yield and environmental footprint.
- Solvent choice varies depending on the step, with polar aprotic solvents like DMF, DMSO, or ethyl acetate commonly used in metal-catalyzed iodination, while nitration and Sandmeyer reactions use aqueous and organic biphasic systems.
- Yields reported for the iodination step range from moderate to high (44–70%), indicating room for optimization depending on scale and purity requirements.
Chemical Reactions Analysis
1-Iodo-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura cross-coupling, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids or other functional groups.
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. It plays a crucial role in the development of fungicides and other bioactive compounds. For instance, it can be transformed into substituted phenoxyphenyl ketones, which are precursors for antifungal triazole derivatives. These derivatives exhibit potent fungicidal activity, making them valuable in agricultural applications .
Case Study: Synthesis of Triazole Compounds
A notable example includes the conversion of 1-iodo-2-nitro-4-(trifluoromethyl)benzene into various triazole compounds through a multi-step synthetic pathway. The synthesis involves reactions with Grignard reagents and subsequent transformations that yield high product yields (up to 90%) under optimized conditions . This demonstrates the compound's utility as a versatile building block in medicinal chemistry.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a key reagent for nucleophilic aromatic substitution reactions. The presence of both a nitro group and a trifluoromethyl group enhances its electrophilicity, allowing for reactions at lower temperatures compared to traditional methods.
Table: Reactivity Overview
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | DMSO, KCO, Ambient Temp | 99% | |
| Suzuki Coupling | Toluene/HO, Reflux | 83% | |
| Negishi Coupling | Various Conditions | Variable |
Material Science
Beyond pharmaceuticals, this compound is also investigated for its potential applications in materials science. The incorporation of trifluoromethyl groups can enhance the thermal stability and hydrophobic properties of polymers. Research indicates that these properties make it suitable for developing advanced materials with specific functional characteristics .
Environmental Considerations
The synthesis processes involving this compound are being optimized to reduce environmental impact. Green chemistry approaches are being explored to make these processes more sustainable by minimizing waste and using less hazardous solvents .
Mechanism of Action
The mechanism of action of 1-Iodo-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, making the compound versatile in chemical transformations. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of halogenated nitroarenes depend on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
*Calculated from molecular formulae.
Physicochemical Properties
- Electron-Withdrawing Effects : The trifluoromethyl and nitro groups in the target compound enhance electrophilicity at the iodine position, facilitating nucleophilic aromatic substitution (NAS) and Suzuki-Miyaura couplings. In contrast, methoxy-substituted analogues (e.g., 1-Iodo-4-methoxy-2-nitrobenzene) exhibit reduced reactivity due to electron-donating effects .
- Thermal Stability: The trifluoromethyl group confers higher thermal stability (boiling point ~285°C) compared to non-fluorinated analogues. However, positional isomers like 2-(Trifluoromethyl)-1-iodo-4-nitrobenzene show lower melting points (82°C), likely due to disrupted crystal packing .
Biological Activity
1-Iodo-2-nitro-4-(trifluoromethyl)benzene, a halogenated aromatic compound with the CAS number 400-97-5, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHFINO
- Molecular Weight : 317.00 g/mol
- Log P (octanol-water partition coefficient) : Ranges from 1.63 to 4.37, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- CYP450 Inhibition : It has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- P-glycoprotein Interaction : The compound does not act as a substrate for P-glycoprotein, suggesting that it may have favorable absorption characteristics without being actively effluxed from cells .
Anticancer Properties
Research indicates that halogenated aromatic compounds often exhibit anticancer activity due to their ability to interfere with cellular signaling pathways. Specifically, studies on related compounds suggest that similar mechanisms may be at play for this compound:
Antimicrobial Activity
There is emerging evidence that certain nitro-substituted compounds possess antimicrobial properties. While specific studies on this compound are sparse, related compounds have been documented to exhibit activity against various pathogens, suggesting potential utility in this area.
Case Study 1: In Vitro Studies
A study examining various nitro-substituted benzene derivatives reported that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines. While specific data on this compound was not highlighted, the findings support further investigation into its anticancer potential .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic profiling indicated that this compound could penetrate biological membranes effectively due to its lipophilic nature. This characteristic is essential for any therapeutic application as it suggests good bioavailability when administered systemically .
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 1-Iodo-2-nitro-4-(trifluoromethyl)benzene, and how can purity be validated?
Answer:
- Synthesis : The compound is typically synthesized via electrophilic aromatic substitution, leveraging the directing effects of the nitro and trifluoromethyl groups. For example, iodination of 2-nitro-4-(trifluoromethyl)benzene using iodine monochloride (ICl) in a controlled acidic medium (e.g., H2SO4) can yield the target compound. Optimize reaction temperature (40–60°C) to balance reactivity and decomposition risks .
- Purity Validation : Use HPLC with a reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Confirm purity >97% by integrating peak areas. Cross-validate with elemental analysis (C, H, N) and ¹⁹F NMR to detect trifluoromethyl group integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 120–140 ppm). The deshielding effect of the nitro group shifts adjacent protons upfield.
- ¹⁹F NMR : A single peak near δ -60 ppm confirms the trifluoromethyl group .
- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Use ATR-FTIR for solid samples .
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile byproducts .
- Waste Management : Segregate halogenated waste in labeled containers. Collaborate with certified disposal services for incineration or chemical neutralization .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The iodine atom’s high electron-withdrawing capacity lowers the LUMO energy, favoring oxidative addition in Suzuki-Miyaura couplings.
- Transition State Analysis : Simulate Pd-catalyzed reactions to identify steric hindrance from the trifluoromethyl group. Adjust ligands (e.g., SPhos) to stabilize intermediates .
Q. How can crystallographic data resolve contradictions in structural assignments?
Answer:
- X-ray Diffraction : Collect data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXL: resolve positional disorder in the nitro group using PART instructions. Validate with R-factor convergence (<5%) .
- Twinned Data : For twinned crystals (common in halogenated aromatics), use the TWIN/BASF commands in SHELXL. Compare H-bonding distances (e.g., C–I⋯O–NO₂) to confirm packing motifs .
Q. What strategies mitigate competing side reactions during functionalization of the iodo group?
Answer:
Q. How can kinetic studies optimize reaction conditions for nitro-group reduction?
Answer:
- In Situ Monitoring : Use ReactIR to track NO₂ reduction to NH₂. Identify rate laws under H₂ (1–5 atm) with Raney Ni or Pt/C catalysts.
- Activation Energy : Calculate Ea via Arrhenius plots (25–60°C). Control exothermicity by gradual reagent addition .
Data Analysis and Troubleshooting
Q. How should researchers address discrepancies in NMR and mass spectrometry data?
Answer:
Q. What analytical approaches differentiate polymorphic forms of this compound?
Answer:
- PXRD : Compare experimental patterns (Cu Kα, 2θ = 5–50°) with simulated data from Mercury CSD.
- DSC : Identify melting points and phase transitions. Polymorphs may show distinct endotherms (ΔH ~10–15 J/g) .
Application-Oriented Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
